Glucoraphanin
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Overview
Description
Glucoraphanin is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other members of the Brassica family . It is a precursor to sulforaphane, a compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . When consumed, this compound is converted into sulforaphane by the enzyme myrosinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoraphanin can be synthesized from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in this compound is chiral and has an R absolute configuration, which is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from broccoli seeds and sprouts, which are rich sources of this compound . The extraction process often includes steps such as grinding the plant material, followed by solvent extraction using methanol or ethanol . The extract is then purified using techniques like chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction . The most notable reaction is its conversion to sulforaphane by the enzyme myrosinase .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme is used to hydrolyze this compound into sulforaphane.
Oxidation: Flavin monooxygenase catalyzes the oxidation of the sulfinyl group.
Major Products:
Scientific Research Applications
Glucoraphanin has been extensively studied for its potential health benefits and applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of sulforaphane, which is studied for its chemical properties and reactions .
Biology:
Medicine:
- Studied for its potential anti-cancer properties. Sulforaphane, derived from this compound, has been shown to induce phase II detoxification enzymes, which help in the elimination of carcinogens .
- Research indicates that this compound may help in reducing obesity and insulin resistance by promoting adipose tissue browning and reducing metabolic endotoxemia .
Industry:
Mechanism of Action
Glucoraphanin exerts its effects primarily through its conversion to sulforaphane by the enzyme myrosinase . Sulforaphane then activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which leads to the induction of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of harmful compounds and protection against oxidative stress . Additionally, sulforaphane has been shown to inhibit the activity of histone deacetylase, which may contribute to its anti-cancer properties .
Comparison with Similar Compounds
Glucoraphanin is one of several glucosinolates found in cruciferous vegetables. Similar compounds include:
Glucobrassicin: Found in broccoli and Brussels sprouts, it is converted to indole-3-carbinol, which has been studied for its potential anti-cancer effects.
Glucoiberin: Found in broccoli and kale, it is converted to iberin, which has antioxidant properties.
Uniqueness of this compound: this compound is unique due to its high abundance in broccoli and its conversion to sulforaphane, which has been extensively studied for its health benefits . The stability of this compound and its ability to be converted into a potent bioactive compound make it particularly valuable in both research and industry .
Properties
Molecular Formula |
C12H23NO10S3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1 |
InChI Key |
GMMLNKINDDUDCF-BYNGITTOSA-N |
SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate) glucoraphanin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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